Methyl parathion

Descripción general

Descripción

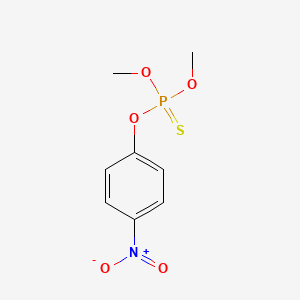

El metil paratión es un insecticida organofosforado que posee un grupo organotiofosfato. Se utiliza principalmente en la agricultura para controlar plagas en cultivos como el algodón, la alfalfa y el trigo . El metil paratión es conocido por su alta toxicidad y está clasificado en la Categoría I de Toxicidad de la Agencia de Protección Ambiental de los Estados Unidos . Debido a su naturaleza peligrosa, su uso está restringido en muchos países .

Métodos De Preparación

El metil paratión se sintetiza mediante la reacción de dietil fosforotioncloridato con p-nitrofenato de sodio . Las condiciones de reacción típicamente implican un solvente orgánico y una temperatura controlada para garantizar que se obtenga el producto deseado. Los métodos de producción industrial a menudo implican reactores químicos a gran escala y protocolos de seguridad estrictos para manejar los intermedios tóxicos y el producto final .

Análisis De Reacciones Químicas

El metil paratión experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua, el metil paratión se descompone en compuestos menos tóxicos.

Oxidación: El metil paratión puede oxidarse a metil paraoxón, un metabolito más tóxico.

Hidrólisis alcalina: Esta reacción implica la descomposición del metil paratión en un medio alcalino, lo que lleva a la formación de varios productos de degradación.

Los reactivos comunes utilizados en estas reacciones incluyen agua, soluciones alcalinas y agentes oxidantes. Los principales productos formados a partir de estas reacciones son típicamente menos tóxicos que el compuesto original .

Aplicaciones Científicas De Investigación

Agricultural Applications

Methyl parathion is primarily employed in agriculture for pest control. It is effective against a range of insects, including aphids, whiteflies, and various caterpillars. The compound is typically applied through:

- Aerial Spraying : Commonly used for large-scale applications in fields.

- Ground Spraying : Employed for targeted pest control in smaller plots or orchards.

Table 1: Efficacy Against Common Pests

| Pest Type | Targeted Species | Application Method |

|---|---|---|

| Aphids | Green peach aphid | Aerial/Ground |

| Whiteflies | Silverleaf whitefly | Aerial/Ground |

| Caterpillars | Tobacco hornworm | Aerial/Ground |

The effectiveness of this compound can be attributed to its mode of action as an acetylcholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects.

Environmental Behavior

This compound's environmental fate is crucial for understanding its impact on ecosystems. Key points include:

- Degradation : The primary degradation pathways are hydrolysis and microbial action in soil and water. Studies indicate that this compound has a half-life ranging from 7 days in anaerobic conditions to 64 days in aerobic soils .

- Mobility : The compound exhibits moderate to low mobility in soil, with varying adsorption based on soil type. It is less likely to leach into groundwater but can volatilize under certain conditions .

Table 2: Environmental Degradation Rates

| Environment | Half-Life (Days) |

|---|---|

| Aerobic Soil | 64 |

| Anaerobic Soil | 7 |

| Freshwater | 2.3 (to nontoxic products) |

Health Risks and Case Studies

This compound poses significant health risks, particularly through accidental exposure. Notable incidents include:

- Urban Misuse : In the 1990s, illegal applications in residential areas led to severe health risks and costly cleanups. For example, over 1,500 homes in Mississippi were treated improperly, resulting in cleanup costs exceeding $50 million .

- Toxicological Findings : Research indicates that exposure can lead to neurobehavioral issues, including memory impairment and motor skill problems . Animal studies have shown decreased pup survivability at various dosages during gestation and lactation periods .

Table 3: Summary of Health Impact Studies

| Study Type | Key Findings |

|---|---|

| Reproductive Studies | Decreased pup survivability at doses >10 ppm |

| Neurobehavioral | Impaired memory and motor skills in exposed subjects |

Regulatory Status and Future Directions

Due to its toxicity, this compound is subject to strict regulations. The U.S. Environmental Protection Agency has imposed restrictions on its use, particularly in residential areas. Future research is focusing on safer alternatives and integrated pest management strategies that minimize reliance on hazardous chemicals.

Mecanismo De Acción

El metil paratión ejerce sus efectos tóxicos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima crítica para la función nerviosa . El metabolito activo, el metil paraoxón, fosforila el sitio activo de la acetilcolinesterasa, lo que lleva a la acumulación de acetilcolina en la hendidura sináptica y a la transmisión continua de señales nerviosas . Esto da como resultado síntomas como espasmos musculares, dificultad respiratoria y, en casos graves, la muerte .

Comparación Con Compuestos Similares

El metil paratión es estructuralmente similar a otros insecticidas organofosforados como el paratión-etilo y el malatión . Se distingue por su mayor toxicidad y restricciones de uso específicas . En comparación con el paratión-etilo, el metil paratión tiene un grupo alquilo diferente, lo que influye en sus propiedades químicas y toxicidad . El malatión, por otro lado, es menos tóxico y se utiliza más ampliamente en aplicaciones de salud pública .

Compuestos Similares

- Paratión-etilo

- Malatión

- Fenitrotión

- Clorpirifos

Actividad Biológica

Methyl parathion is a widely used organophosphate insecticide known for its potent biological activity against a variety of pests. However, its use raises significant concerns regarding toxicity to non-target organisms, including humans. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cellular viability, enzymatic activity, and environmental degradation.

This compound acts primarily as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other vital functions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure.

Cell Viability and Oxidative Stress

Research indicates that this compound exposure significantly decreases cell viability in human liver cells (HepG2). A study reported 48-hour lethal dose (LD50) values of 26.20 mM for this compound, indicating a dose-dependent reduction in cell viability. Additionally, exposure resulted in increased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting that this compound induces lipid peroxidation and cellular damage .

| Concentration (mM) | MDA Level (µM) |

|---|---|

| 0 | 0.5 ± 0.05 |

| 6 | 2.1 ± 0.5 |

| 12 | 4.4 ± 0.01 |

| 18 | 5.4 ± 0.01 |

| 24 | 7.2 ± 0.3 |

| 30 | 8.7 ± 0 |

Acetylcholinesterase Inhibition

In various animal studies, this compound has been shown to cause significant inhibition of AChE activity. For instance, exposure to this compound resulted in a nearly 64% decrease in AChE activity in fish species such as matrinxã . This inhibition persisted even after extended recovery periods, indicating long-term neurotoxic effects.

Environmental Impact and Degradation

This compound is subject to degradation through various processes, including hydrolysis and microbial action. Studies have demonstrated that the degradation rate is influenced by environmental factors such as pH and temperature. For example, hydrolysis at pH 9 resulted in a degradation rate of approximately 93.5% within 90 minutes .

Degradation Products

The primary degradation products identified include:

- 4-Nitrophenol : Rapidly utilized by microorganisms.

- Methyl Aminoparathion : Formed during photolysis processes.

The half-life of this compound varies significantly across different environments:

Incidents of Misuse

There have been notable incidents involving the misuse of this compound in residential areas, leading to severe health consequences and substantial cleanup costs. For instance:

Propiedades

IUPAC Name |

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020855 | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.] | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup) | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006% | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/ | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals | |

CAS No. |

298-00-0 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parathion-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparathion | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-parathion-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parathion-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARATHION-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methyl parathion?

A1: this compound exerts its insecticidal and toxic effects primarily through the inhibition of acetylcholinesterase (AChE). [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of cholinergic receptors and a range of downstream effects.

Q2: What are the consequences of acetylcholinesterase inhibition by this compound?

A2: Inhibition of AChE by this compound or its active metabolite, Methyl paraoxon, results in cholinergic overstimulation. [, ] This can manifest as a variety of symptoms, including sweating, dizziness, vomiting, diarrhea, muscle fasciculations, convulsions, and in severe cases, respiratory arrest and death. [, , ]

Q3: Does this compound affect other enzymes besides acetylcholinesterase?

A3: Yes, research suggests that this compound can also inhibit carboxylesterase, another enzyme found in neuronal and non-neuronal tissues. [] This inhibition indicates that this compound may bind to serine residues on various proteins, not just AChE.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H10NO5PS, and its molecular weight is 263.23 g/mol.

Q5: Is there any information about the spectroscopic data of this compound in these research papers?

A5: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, they mention the use of various analytical techniques. These techniques include gas chromatography-electron capture (GC-EC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and liquid chromatography-high resolution mass spectrometry (LC/HRMS) for the detection and quantification of this compound and its metabolites. [, , , , ]

Q6: How does the presence of minerals affect the hydrolysis of this compound in the environment?

A6: Minerals commonly found in soil and sediments, such as goethite, aluminum oxide (Al2O3), montmorillonite, and kaolinite, can influence the hydrolysis rate of this compound. [] Research indicates that these minerals, despite their ability to adsorb this compound, can actually accelerate its hydrolysis. The order of catalytic activity is: FeOOH > Al2O3 > montmorillonite > kaolinite.

Q7: What factors, besides minerals, can affect the hydrolysis of this compound?

A7: Several factors influence the hydrolysis of this compound. These include pH, the presence of metal cations (Cu2+, Fe2+, Mn2+, Na+), anions (HCO3-, Cl-, HPO42-), and organic matter (humic acid, EDTA). [] Understanding these factors is crucial for predicting the fate and persistence of this compound in the environment.

Q8: Does the research discuss any catalytic applications of this compound itself?

A8: The provided research focuses primarily on the degradation and toxicological properties of this compound. There is no mention of using this compound itself as a catalyst in any chemical reactions.

Q9: Is there any mention of using computational chemistry techniques to study this compound in these papers?

A9: The provided research papers do not explicitly mention the use of computational chemistry techniques like molecular modeling or quantitative structure-activity relationship (QSAR) studies for this compound.

Q10: What is the significance of the metabolic conversion of this compound to Methyl paraoxon?

A10: this compound is bioactivated to Methyl paraoxon, a more potent cholinesterase inhibitor. [, ] This metabolic conversion is crucial for the insecticidal and toxic effects of this compound.

Q11: What are the regulatory implications of the high toxicity of this compound?

A13: The high toxicity of this compound has led to its ban in many countries and its restriction to specific uses in others. [, ] The research highlights the dangers associated with its misuse, particularly illegal applications in residential settings, which have led to significant contamination and potential health risks. [, ]

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: this compound can be absorbed through various routes, including inhalation, ingestion, and dermal exposure. [, , ] Following absorption, it is rapidly distributed to various tissues, including the liver, kidneys, brain, and adipose tissue. [] The liver plays a significant role in its metabolism, primarily through cytochrome P450 enzymes, which convert it to the more potent AChE inhibitor, Methyl paraoxon. [, ] Excretion of this compound and its metabolites occurs mainly through urine, with a small portion eliminated in feces. []

Q13: Does the route of exposure affect the toxicity of this compound?

A15: Yes, the route of exposure significantly influences the toxicity of this compound. [, ] Oral administration leads to a significant "first-pass" effect, reducing its bioavailability due to extensive metabolism in the liver. [] Dermal exposure, although slower, can result in prolonged and sustained inhibition of blood cholinesterase, potentially leading to more severe and long-term effects. []

Q14: Is there a difference in how this compound is metabolized in pregnant rats and their fetuses?

A16: Research shows that while this compound is the primary form detected in both maternal and fetal tissues after dermal exposure, the metabolite Methyl paraoxon was found in maternal brain and liver, suggesting differential metabolism or distribution. [] Additionally, p-nitrophenol, another metabolite, was exclusively detected in the maternal liver, highlighting potential differences in metabolic capacity between the mother and fetus. []

Q15: How does the placenta affect the transfer of this compound to the fetus?

A17: The placenta, while offering some protection, does not completely prevent the transfer of this compound to the fetus. [] Studies in pregnant rats demonstrate that this compound can cross the placenta and reach significant concentrations in fetal tissues, highlighting the potential risk to developing fetuses following maternal exposure. []

Q16: What types of in vivo studies have been conducted to investigate the effects of this compound?

A18: Several animal models, primarily rodents (rats) and birds (northern bobwhite), have been used to study the effects of this compound. [, , , , , ] These studies involved different routes of administration (oral, dermal, and intraperitoneal) and assessed various endpoints, including mortality, acetylcholinesterase inhibition, behavioral changes, reproductive toxicity, and susceptibility to predation. [, , , , , ]

Q17: How do the effects of this compound on wildlife differ from its effects on laboratory animals?

A19: While laboratory studies provide valuable insights into the toxicity of this compound, field studies in birds like the northern bobwhite reveal additional ecological consequences. Research indicates that sublethal doses of this compound, while not directly lethal, can increase the vulnerability of birds to predation, likely due to behavioral changes or impaired motor function. []

Q18: Have any instances of resistance to this compound been reported?

A20: Yes, studies have reported the development of resistance to this compound in mosquito populations (Culex tarsalis). [] This resistance is often accompanied by cross-resistance to other organophosphate insecticides, suggesting a shared mechanism of resistance, potentially involving detoxification enzymes or alterations in the target site (AChE). []

Q19: What mechanisms contribute to the development of this compound resistance in insects?

A21: Resistance to this compound in insects like mosquitos likely involves a combination of mechanisms. These include increased detoxification of the pesticide, potentially through elevated levels or activity of enzymes like esterases, and reduced sensitivity of the target site, AChE, due to mutations that hinder binding of Methyl paraoxon. []

Q20: How does this compound impact the environment?

A23: this compound is recognized as a significant environmental pollutant. [, ] Its presence in soil and water can harm various organisms, including beneficial insects, birds, fish, and other aquatic life. [, , ] Its persistence in the environment and potential for bioaccumulation further contribute to its ecotoxicological risks.

Q21: Are there effective methods for degrading this compound in the environment?

A24: Several methods have been explored for the degradation of this compound in contaminated environments. These include bioremediation using microorganisms like fungi (Aspergillus niger) and bacteria (Pseudomonas), which can break down this compound into less harmful substances. [, , ] Additionally, chemical oxidation methods like ozonation have shown promise in effectively degrading this compound in water. []

Q22: What analytical techniques are commonly employed for the detection and quantification of this compound?

A26: Various analytical methods are crucial for monitoring this compound levels in environmental and biological samples. Gas chromatography (GC) coupled with electron capture (EC) or mass spectrometry (MS) is widely used to detect and quantify this compound in various matrices. [, , ] High-performance liquid chromatography (HPLC) with UV detection offers another sensitive method for analyzing this compound residues in food and environmental samples. [, ]

Q23: Are there any rapid detection methods for this compound?

A27: Yes, enzyme-linked immunosorbent assays (ELISA) and lateral flow immunochromatographic (LFIC) strips have been developed for the rapid detection of this compound. [] These methods offer advantages like speed, portability, and field-deployability, making them valuable tools for on-site screening of pesticide residues in food and environmental samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.